Swainsonine

概要

説明

トリドルゴシルは、植物のスワインソニア・カネセンスから得られるインドリジジンアルカロイドです。これは、糖タンパク質中のN結合型炭水化物の処理に関与する酵素であるα-マンノシダーゼIIの強力な阻害剤として知られています。 この化合物は、顕著な転移抑制、抗増殖、および免疫調節活性を示します .

準備方法

合成経路と反応条件

トリドルゴシルの合成は、いくつかのステップを伴います。一般的な方法の1つは、® -リンゴ酸をボラン -ジメチルスルフィド錯体と水素化ホウ素ナトリウムを用いて還元して、1,2 ®,4-ブタン -トリオールを得ることから始まります。この中間体は、次にベンズアルデヒドジメチルアセタールとp-トルエンスルホン酸で処理して、1,3-ジオキサン誘導体を形成します。 それに続く酸化、ウィッティヒ縮合、および還元的開裂ステップにより、重要な中間体が形成されます。この中間体は、さらにトシル化、シアノ化、加水分解、エステル化、および環状付加を含む反応を受けて、最終的にトリドルゴシルを生成します .

工業生産方法

トリドルゴシルの工業生産は、通常、前述の合成経路を用いた大規模合成を伴います。 このプロセスは、収率と純度が最適化されており、多くの場合、精製と品質管理のために高速液体クロマトグラフィー(HPLC)が用いられます .

化学反応解析

反応の種類

トリドルゴシルは、次を含むさまざまな化学反応を起こします。

酸化: トリドルゴシルは、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、トリドルゴシル中の官能基を修飾することができます。

置換: 置換反応は、分子に新しい官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、オキサリルクロリドとジメチルスルホキシドが含まれます。

還元: 水素化ホウ素ナトリウムやボラン -ジメチルスルフィド錯体などの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたトリドルゴシルのさまざまな誘導体が含まれ、これらはさらなる研究や用途に用いることができます .

科学研究への応用

トリドルゴシルは、幅広い科学研究に応用されています。

化学: 新しい化合物の開発のための合成有機化学における試薬として使用されます。

生物学: アポトーシスや細胞周期停止を含む細胞プロセスに対する影響について研究されています。

医学: 転移抑制および抗増殖特性により、抗癌剤としての可能性が調査されています。

化学反応の分析

Types of Reactions

Tridolgosir undergoes various chemical reactions, including:

Oxidation: Tridolgosir can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in Tridolgosir.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxalyl chloride and dimethyl sulfoxide.

Reduction: Reducing agents such as sodium borohydride and borane-dimethyl sulfide complex are used.

Substitution: Tosyl chloride and sodium cyanide are commonly used reagents.

Major Products Formed

The major products formed from these reactions include various derivatives of Tridolgosir with modified functional groups, which can be used for further research and applications .

科学的研究の応用

Anticancer Properties

Swainsonine has been studied extensively for its potential as an anticancer agent. Research indicates that it can inhibit tumor growth and metastasis across various cancer types.

- Mechanisms of Action : this compound exerts its anticancer effects primarily through the inhibition of glycoprotein processing, leading to altered glycosylation patterns in cancer cells. This alteration can enhance the immune response against tumors by augmenting the activity of natural killer cells and macrophages .

-

Case Studies :

- A study demonstrated that this compound reduced the viability of hepatoma cells and induced apoptosis, suggesting its effectiveness against liver cancer .

- In another investigation, this compound was shown to increase the sensitivity of 5-fluorouracil-resistant cancer cell lines, indicating its potential to overcome drug resistance .

Immunomodulatory Effects

This compound has been recognized for its role as an immunomodulator, enhancing the body’s immune response against tumors.

- Immune Activation : It stimulates bone marrow cell proliferation and enhances the cytotoxic activity of immune cells against tumor cells . This property positions this compound as a promising candidate for combination therapies with traditional chemotherapeutic agents.

- Case Studies :

Synergistic Effects with Chemotherapy

This compound's ability to enhance the efficacy of existing chemotherapeutic drugs is a significant area of research.

- Combination Therapy : Studies indicate that this compound can potentiate the effects of drugs like paclitaxel and cisplatin, making it a valuable adjunct in cancer treatment regimens . This synergistic effect can lead to improved outcomes for patients undergoing chemotherapy.

- Case Studies :

Mechanistic Insights

Understanding how this compound functions at a molecular level is crucial for its application in clinical settings.

- Glycosylation Inhibition : this compound inhibits alpha-mannosidase II, an enzyme involved in N-glycan biosynthesis. This inhibition leads to a decrease in complex-type oligosaccharides on glycoproteins, which can affect cell signaling and adhesion properties critical for tumor progression .

- Apoptotic Pathways : this compound activates mitochondria-mediated apoptotic pathways in cancer cells, further contributing to its anticancer effects . This apoptotic induction is essential for eliminating malignant cells.

Summary Table of Applications

作用機序

トリドルゴシルは、糖タンパク質中のN結合型炭水化物を処理する酵素であるα-マンノシダーゼIIを競合的に阻害することによって、その効果を発揮します。この阻害により、レクチン -フィトヘマグルチニンに結合し、さまざまな腫瘍タイプで発現される、高度に分岐した炭水化物構造が形成されます。 α-マンノシダーゼIIの阻害は、腫瘍細胞の攻撃性と転移の可能性を低下させ、腫瘍の増殖を遅らせ、腫瘍細胞の免疫細胞による破壊に対する感受性を高めます .

類似化合物との比較

類似化合物

スワインソニン: 同様のα-マンノシダーゼ阻害活性を有する別のインドリジジンアルカロイド。

カスタノスペルミン: グリコシダーゼも阻害するアルカロイドですが、構造と作用機序が異なります。

デオキシノジリマイシン: グリコシダーゼを阻害し、糖尿病の研究に応用されているグルコースアナログ.

トリドルゴシルの独自性

トリドルゴシルは、α-マンノシダーゼIIの特異的な阻害と、強力な転移抑制および抗増殖活性により、他の類似化合物とは異なります。 アポトーシスを誘導し、G2 / M期で細胞周期を停止させる能力は、さらに他の類似化合物とは異なります .

生物活性

Swainsonine is an indolizidine alkaloid predominantly found in plants of the genus Swainsona and produced by certain fungi, notably Alternaria oxytropis. This compound has garnered attention due to its diverse biological activities, particularly its effects on glycoprotein biosynthesis, apoptosis induction, and potential therapeutic applications in cancer treatment.

This compound functions primarily as an inhibitor of alpha-D-mannosidase , an enzyme crucial for the processing of N-glycans in glycoproteins. By inhibiting this enzyme, this compound disrupts the conversion of hybrid-type N-glycans to complex-type N-glycans, which can lead to altered cell signaling and immune responses. This mechanism has implications in both toxicity and therapeutic contexts.

- Inhibition of Alpha-D-Mannosidase : this compound's inhibition of alpha-D-mannosidase II was shown to significantly reduce the tolerance of colorectal cancer cells to 5-fluorouracil (5-FU), a common chemotherapeutic agent. In resistant cell lines, this compound treatment altered glycoforms and enhanced drug sensitivity without exhibiting cytotoxicity at low doses (5 μg/mL) .

Cytotoxicity and Apoptosis

This compound has demonstrated cytotoxic effects across various cell types:

- Goat Trophoblast Cells : In studies involving goat trophoblast cells (GTCs), this compound induced apoptosis characterized by increased Bax protein levels, decreased Bcl-2 levels, and subsequent activation of caspases leading to cell death. The study indicated that this compound's effects were concentration- and time-dependent .

- Colorectal Cancer Cells : this compound treatment resulted in a significant reduction in cell viability in resistant colorectal cancer cell lines while maintaining the viability of parental lines. This suggests a selective action that could be exploited in chemotherapy .

Case Studies

- Colorectal Cancer Resistance :

- Reproductive Toxicity in Goats :

Pharmacokinetics and Toxicology

This compound is rapidly internalized by cells, with studies showing that it associates with human fibroblasts within minutes. The uptake is influenced by temperature and concentration, suggesting a permeation mechanism rather than endocytosis. Once internalized, this compound is primarily concentrated in lysosomes, where it exerts its toxic effects .

Table: Summary of Biological Activities of this compound

特性

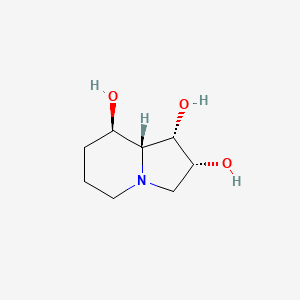

IUPAC Name |

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUAIOOAOAVCGD-WCTZXXKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C(C(CN2C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046356 | |

| Record name | Swainsonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells. | |

| Record name | Tridolgosir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72741-87-8 | |

| Record name | Swainsonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72741-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridolgosir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072741878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridolgosir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Swainsonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,8-Indolizinetriol, octahydro-, (1S,2R,8R,8aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDOLGOSIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY4RK37KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

143-144 °C | |

| Record name | Tridolgosir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。